
(R)-(-)-Denopamine Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-(-)-Denopamine Hydrochloride is a chiral compound used primarily in the field of medicine. It is a selective beta-1 adrenergic receptor agonist, which means it specifically targets beta-1 adrenergic receptors in the heart. This compound is known for its cardiotonic properties, making it useful in the treatment of heart conditions such as heart failure and arrhythmias.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-Denopamine Hydrochloride typically involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the chiral center: This is achieved through asymmetric synthesis or chiral resolution techniques.
Coupling reactions: The chiral intermediate is then coupled with appropriate reagents to form the desired product.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of ®-(-)-Denopamine Hydrochloride is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of high-performance liquid chromatography (HPLC) for purification and quality control.
化学反応の分析
Types of Reactions
®-(-)-Denopamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the molecule.
Reduction: Reduction reactions can be employed to convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) are used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in the starting material and the conditions used. For example, oxidation of alcohols can yield ketones or aldehydes, while reduction of ketones can produce secondary alcohols.
科学的研究の応用
®-(-)-Denopamine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of other complex molecules.
Biology: Researchers study its effects on beta-1 adrenergic receptors to understand cardiac function and develop new treatments for heart diseases.
Medicine: It is used in clinical trials and studies to evaluate its efficacy and safety in treating heart conditions.
Industry: The compound is used in the pharmaceutical industry for the development of cardiotonic drugs.
作用機序
®-(-)-Denopamine Hydrochloride exerts its effects by selectively binding to beta-1 adrenergic receptors in the heart. This binding activates the receptors, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels enhance calcium influx into cardiac cells, resulting in increased cardiac contractility and heart rate. This mechanism makes it effective in improving cardiac output in patients with heart failure.
類似化合物との比較
Similar Compounds
Dobutamine: Another beta-1 adrenergic receptor agonist used in the treatment of heart failure.
Isoproterenol: A non-selective beta adrenergic agonist that affects both beta-1 and beta-2 receptors.
Epinephrine: A hormone and medication that acts on alpha and beta adrenergic receptors.
Uniqueness
®-(-)-Denopamine Hydrochloride is unique due to its high selectivity for beta-1 adrenergic receptors, which minimizes side effects associated with non-selective beta agonists. This selectivity makes it a valuable compound in the treatment of heart conditions, providing targeted therapeutic effects with fewer adverse reactions.
特性
CAS番号 |
64299-19-0 |
|---|---|
分子式 |
C18H24ClNO4 |
分子量 |
353.843 |
IUPAC名 |
4-[(1R)-2-[2-(3,4-dimethoxyphenyl)ethylamino]-1-hydroxyethyl]phenol;hydrochloride |
InChI |
InChI=1S/C18H23NO4.ClH/c1-22-17-8-3-13(11-18(17)23-2)9-10-19-12-16(21)14-4-6-15(20)7-5-14;/h3-8,11,16,19-21H,9-10,12H2,1-2H3;1H/t16-;/m0./s1 |
InChIキー |
MHLNPAYZAXBXAS-NTISSMGPSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNCC(C2=CC=C(C=C2)O)O)OC.Cl |
同義語 |
α-[[[2-(3,4-Dimethoxyphenyl)ethyl]amino]methyl]-4-hydroxy-benzenemethano Hydrochloride; (R)-α-[[[2-(3,4-dimethoxyphenyl)ethyl]amino]methyl]-4-hydroxy-(αR)-_x000B_benzenemethanol Hydrochloride; (αR)-α-[[[2-(3,4-dimethoxyphenyl)ethyl]amino]methyl]-4-hydroxy- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7'-Bromo-3',4'-dihydro-2'H-spiro[[1,3]dioxolane-2,1'-naphthalene]](/img/structure/B569670.png)
![Pyrazolo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B569671.png)
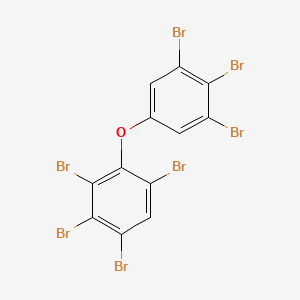
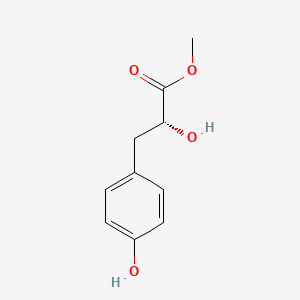
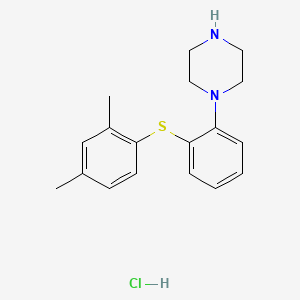
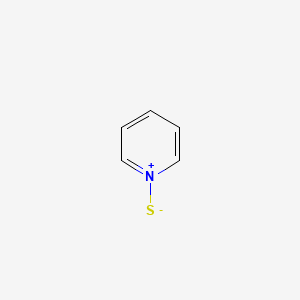
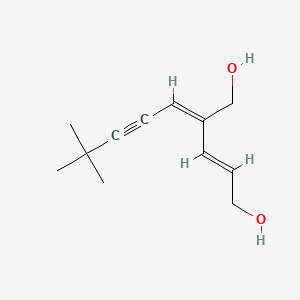
![1h-Imidazo[4,5-f]isoquinoline](/img/structure/B569688.png)
![4-[(Aminooxy)acetyl]piperazin-2-one](/img/structure/B569691.png)
